Plasticization Efficiency: Maleate vs. Fumarate Isomers in Poly(lactic acid)
The cis-trans stereochemistry of maleate/fumarate esters significantly impacts plasticization efficiency. A direct comparative study on dibutyl maleate (cis) and dibutyl fumarate (trans) in poly(lactic acid) (PLA) provides strong class-level inference for the ethoxyethyl analogs. The study demonstrated that the trans-isomer (fumarate) is a more efficient plasticizer for PLA, leading to improved flexibility [1]. This effect is expected to translate to the bis(2-ethoxyethyl) analogs, indicating that bis(2-ethoxyethyl) maleate (cis) will exhibit a different plasticization profile than its trans counterpart, which is critical for applications requiring specific flexibility or thermal properties.
| Evidence Dimension | Plasticization efficiency of maleate (cis) vs. fumarate (trans) isomers |
|---|---|
| Target Compound Data | Bis(2-ethoxyethyl) maleate (cis) - inferred to be less efficient |
| Comparator Or Baseline | Dibutyl fumarate (trans) vs. Dibutyl maleate (cis) |
| Quantified Difference | Samples plasticized with dibutyl fumarate exhibited a lower glass transition temperature (Tg), lower Young's modulus, and higher elongation at break than specimens plasticized with dibutyl maleate [1]. |
| Conditions | Poly(lactic acid) (PLA) plasticized with 7 and 12 wt% of dibutyl esters; DSC, DMA, Stress-Strain tests [1] |
Why This Matters
This evidence demonstrates that stereochemistry is a primary determinant of plasticizer performance, guiding formulators in selecting the correct isomer for target mechanical properties in bioplastics.
- [1] Garcia, D.; et al. Mechanical and thermal properties of poly(lactic acid) plasticized with dibutyl maleate and fumarate isomers: Promising alternatives as biodegradable plasticizers. Eur. Polym. J. 2021, 142, 110112. DOI: 10.1016/j.eurpolymj.2020.110112. View Source
